An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)phenol (CAS 454-81-9)
An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)phenol (CAS 454-81-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of biologically active compounds. This document details its chemical and physical properties, synthesis methodologies, and significant applications in drug discovery, with a particular focus on its role in the development of acid ceramidase inhibitors.
Chemical and Physical Properties
2-Amino-4-(trifluoromethyl)phenol is a light brown solid at room temperature.[1] Its chemical structure features an aniline ring substituted with a hydroxyl group, an amino group, and a trifluoromethyl group. This combination of functional groups makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 454-81-9 | [2] |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.12 g/mol | [2][3] |
| Melting Point | 121-122 °C | [4] |
| Boiling Point | 234.5 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| pKa | 8.36 ± 0.18 | [1] |
| XLogP3 | 1.7 | [3] |
Spectral Data
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 6.96 (d, J=2.0 Hz, 1H), 6.89-6.94 (m, 1H), 6.74 (d, J=8.2 Hz, 1H), 4.10 (br s, 2H) | [5] |
| Mass Spectrum (CI, m/z) | [M+H]⁺ 178, [M-H]⁻ 176 | [5] |
Synthesis of 2-Amino-4-(trifluoromethyl)phenol
The primary route for the synthesis of 2-Amino-4-(trifluoromethyl)phenol involves the reduction of 2-nitro-4-(trifluoromethyl)phenol. Several methods have been reported, with variations in the reducing agent and catalyst employed.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the synthesis of 2-Amino-4-(trifluoromethyl)phenol via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
Materials:
-
2-nitro-4-(trifluoromethyl)phenol
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (e.g., H-Cube hydrogenation reactor or hydrogen gas cylinder)
-
Rotary evaporator
Procedure:
-
Dissolve 2-nitro-4-(trifluoromethyl)phenol (1 equivalent) in methanol.
-
Add the 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation at room temperature and atmospheric pressure. This can be achieved using an H-Cube hydrogenation reactor or by stirring the mixture under a hydrogen atmosphere.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-Amino-4-(trifluoromethyl)phenol as a light brown solid.[1]
Application in Drug Discovery: Synthesis of Acid Ceramidase Inhibitors
A significant application of 2-Amino-4-(trifluoromethyl)phenol is its use as a precursor in the synthesis of benzoxazolone carboxamides, which are potent inhibitors of acid ceramidase (AC).[5] AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[6] Elevated AC activity is associated with several cancers, making it an attractive therapeutic target.[1][6]
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one
This protocol outlines the synthesis of a key intermediate, 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, from 2-Amino-4-(trifluoromethyl)phenol.
Materials:
-
2-Amino-4-(trifluoromethyl)phenol
-
Triphosgene
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 2-Amino-4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as DCM.
-
Add a base, such as pyridine or triethylamine (2-3 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of triphosgene (approximately 0.4 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one.
Biological Activity of Derivatives: Acid Ceramidase Inhibition
Derivatives of 2-Amino-4-(trifluoromethyl)phenol, specifically benzoxazolone carboxamides, have demonstrated potent inhibitory activity against human acid ceramidase. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.
| Compound | R¹ | X | Y | IC₅₀ (nM) ± S.E.M. | Reference |
| 9a | H | O | NH | 64 ± 7 | [7] |
| 16a | Br | O | NH | 31 ± 9 | [7] |
| 17a | p-F-Phe | O | NH | 79 ± 31 | [7] |
Acid Ceramidase Signaling Pathway in Cancer
Acid ceramidase plays a crucial role in the sphingolipid metabolism pathway, which is often dysregulated in cancer.[8] Ceramide, the substrate of AC, is a pro-apoptotic lipid, while its product, sphingosine, can be converted to sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative signaling molecule.[6] By hydrolyzing ceramide, AC shifts the balance towards S1P, promoting cancer cell survival, proliferation, and resistance to therapy.[1][6]
Experimental Protocol: Acid Ceramidase Activity Assay
Several methods are available to determine acid ceramidase activity. A common approach is a fluorogenic assay, which offers high sensitivity and is suitable for high-throughput screening.
Materials:
-
Cell or tissue lysates
-
Fluorogenic ceramide substrate (e.g., Rbm14-12)
-
Sodium acetate buffer (pH 4.5)
-
96-well plates
-
Microplate fluorescence reader
Procedure:
-
Prepare cell or tissue homogenates and quantify the protein concentration.
-
In a 96-well plate, add the sodium acetate buffer (pH 4.5).
-
Add the fluorogenic ceramide substrate solution (e.g., Rbm14-12 in ethanol) to a final desired concentration.
-
Add a fixed amount of protein from the cell or tissue lysate to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (the method for stopping will depend on the specific substrate used).
-
Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the specific activity of acid ceramidase (e.g., in nmol/h/mg of protein).[9]
Safety Information
2-Amino-4-(trifluoromethyl)phenol should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]
GHS Hazard Statements: H302, H312, H315, H319, H332, H335
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3]
It is essential to consult the Safety Data Sheet (SDS) for this compound before handling.
Conclusion
2-Amino-4-(trifluoromethyl)phenol is a valuable and versatile intermediate in medicinal chemistry and drug development. Its utility in the synthesis of potent acid ceramidase inhibitors highlights its importance in the pursuit of novel cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers in the field.
References
- 1. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-4-(trifluoromethyl)phenol | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-amino-alpha,alpha,alpha-trifluoro-p-creso | 454-81-9 [chemicalbook.com]
- 6. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
